VA-K-14 (hydrochloride)

描述

Significance of TSHR in Biological Systems and Pathological Contexts

The Thyroid-Stimulating Hormone Receptor (TSHR) is a pivotal protein primarily located on the surface of thyroid follicular cells. medlineplus.govmedlineplus.gov As a member of the G protein-coupled receptor (GPCR) superfamily, its primary role is to bind to thyroid-stimulating hormone (TSH), also known as thyrotropin, and initiate a cascade of intracellular signals that regulate the growth of the thyroid gland and the production of thyroid hormones. medlineplus.govmedlineplus.gov These hormones are crucial for regulating metabolism, growth, and brain development. medlineplus.govmedlineplus.gov

The importance of TSHR extends beyond normal physiology, as its dysfunction is implicated in a range of thyroid disorders. acs.orgnih.gov Pathological activation of the TSHR, often caused by stimulating autoantibodies in Graves' disease, leads to hyperthyroidism, a condition characterized by an overactive thyroid. nih.govresearchgate.net Conversely, inactivating mutations in the TSHR gene can result in congenital hypothyroidism, where thyroid hormone production is abnormally low from birth. medlineplus.gov Furthermore, somatic mutations in the TSHR gene have been identified in both benign and malignant thyroid tumors, highlighting the receptor's role in thyroid cell proliferation and cancer. medlineplus.govnih.gov The involvement of TSHR in such a wide spectrum of diseases underscores its significance as a therapeutic target. acs.orgnih.gov

Overview of Small Molecule TSHR Modulators in Academic Research

In recent years, there has been a significant surge in the discovery and development of small molecule ligands that can modulate TSHR activity. researchgate.netfrontiersin.org These compounds, unlike the large protein hormone TSH, are low molecular weight organic molecules that can act as agonists (activating the receptor), antagonists (blocking the receptor's activation by agonists), or inverse agonists (reducing the receptor's basal activity). oup.comelsevier.es

A key characteristic of many of these small molecule modulators is their allosteric nature. frontiersin.orgoup.com They typically bind to a site on the receptor distinct from the orthosteric site where TSH binds, often within the transmembrane domain. researchgate.netoup.comjst.go.jp This allosteric binding induces a conformational change in the receptor, thereby modulating its signaling activity without directly competing with the natural ligand. oup.comgoogle.com This mechanism offers the potential for more targeted and specific effects. Research has identified several chemotypes of small molecule TSHR modulators, opening exciting avenues for developing novel research tools and potential therapeutics for conditions like Graves' disease and thyroid cancer. acs.orgfrontiersin.org

Rationale for Investigating Novel Small Molecule TSHR Antagonists

The investigation into novel small molecule TSHR antagonists like VA-K-14 (hydrochloride) is driven by the need for more effective and specific treatments for diseases caused by TSHR over-activation. nih.govcrinetics.com Current therapies for Graves' disease, for instance, often have side effects and may not address the underlying autoimmune cause of the disease. elsevier.escrinetics.com A TSHR antagonist could directly block the pathogenic stimulation of the receptor by autoantibodies, offering a more targeted approach. google.comcrinetics.com

Furthermore, in certain types of thyroid cancer, constitutive (agonist-independent) activity of the TSHR can promote tumor growth. nih.govgoogle.com Small molecule antagonists or inverse agonists could potentially inhibit this activity, providing a novel therapeutic strategy. oup.comgoogle.com The development of orally bioavailable small molecule antagonists holds the promise of more convenient and potentially safer long-term treatment options compared to existing therapies. nih.govresearchgate.net Compounds like VA-K-14 serve as crucial research tools to explore these possibilities and refine the development of next-generation TSHR-targeted therapies. nih.gov

Chemical and Pharmacological Profile of VA-K-14 (hydrochloride)

VA-K-14 (hydrochloride) has been identified as a specific antagonist of the Thyroid-Stimulating Hormone Receptor (TSHR). medchemexpress.commedkoo.com Its discovery and characterization have provided valuable insights into the molecular interactions governing TSHR function.

Research Findings on VA-K-14 (hydrochloride)

The identification of VA-K-14 resulted from a high-throughput screening of a diverse library of approximately 80,000 compounds. nih.gov The screening was designed to identify molecules that could inhibit TSH-induced activation of the TSHR. nih.gov VA-K-14 emerged as a lead candidate due to its specific inhibitory activity against the TSHR with an IC₅₀ of 12.3 µM. nih.govmedchemexpress.commedkoo.com

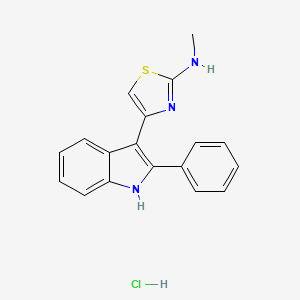

Structurally, VA-K-14 is identified as N-methyl-4-(2-phenyl-1H-indol-3-yl)-thiazole-2-amine hydrochloride. nih.gov In silico docking studies suggest that VA-K-14 binds to a hydrophobic pocket within the transmembrane domain of the TSHR. nih.gov This binding is thought to prevent the conformational changes necessary for receptor activation, thus blocking the downstream signaling cascade. nih.gov

Importantly, research has shown that VA-K-14 can inhibit the stimulatory effects of not only TSH but also autoantibodies from patients with Graves' disease and a human monoclonal stimulating antibody. nih.gov This demonstrates its potential as a therapeutic agent for autoimmune hyperthyroidism. researchgate.net While it shows high specificity for the TSHR, some minor inhibitory effects on the follicle-stimulating hormone receptor (FSHR) have been observed. nih.govresearchgate.net

Below are interactive data tables summarizing the key properties and research findings related to VA-K-14 (hydrochloride).

Table 1: Chemical Properties of VA-K-14 (hydrochloride)

| Property | Value | Source |

| IUPAC Name | N-methyl-4-(2-phenyl-1H-indol-3-yl)thiazol-2-amine hydrochloride | nih.gov |

| Molecular Formula | C₁₉H₁₆N₃S · HCl | medkoo.com |

| Molecular Weight | 341.86 g/mol | medkoo.com |

| CAS Number | 1171341-19-7 | medkoo.com |

Table 2: Pharmacological Data for VA-K-14

| Parameter | Value | Details | Source |

| Target | TSHR | Thyroid-Stimulating Hormone Receptor | medchemexpress.com |

| Activity | Antagonist | Blocks receptor activation | medchemexpress.com |

| IC₅₀ | 12.3 µM | Concentration for 50% inhibition of TSH-induced signaling | nih.govmedchemexpress.com |

| Mechanism | Allosteric | Binds to the transmembrane domain, not the TSH binding site | nih.gov |

| Specificity | Specific for TSHR | Minor inhibition of FSHR, negligible for LH/CGr | nih.govresearchgate.net |

Structure

2D Structure

3D Structure of Parent

属性

分子式 |

C18H16ClN3S |

|---|---|

分子量 |

341.9 g/mol |

IUPAC 名称 |

N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine;hydrochloride |

InChI |

InChI=1S/C18H15N3S.ClH/c1-19-18-21-15(11-22-18)16-13-9-5-6-10-14(13)20-17(16)12-7-3-2-4-8-12;/h2-11,20H,1H3,(H,19,21);1H |

InChI 键 |

MMEANJJDNROSBC-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=CS1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4.Cl |

规范 SMILES |

CNC1=NC(=CS1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

VA-K-14 Hydrochloride; VA K 14 Hydrochloride; VAK14 Hydrochloride; VA-K-14 HCl; VA K 14 HCl; VAK14 HCl |

产品来源 |

United States |

Discovery and Initial in Vitro Characterization of Va K 14 Hydrochloride

High-Throughput Screening (HTS) Methodologies for TSHR Antagonist Identification

The discovery of VA-K-14 (hydrochloride) was the result of a comprehensive high-throughput screening (HTS) campaign designed to identify novel antagonists of the TSHR. frontiersin.org Small molecule antagonists are of significant interest as they offer potential therapeutic options for conditions such as Graves' disease by blocking the action of stimulating autoantibodies. frontiersin.orgnih.gov

Bioassay Design and Optimization for VA-K-14 (hydrochloride) Discovery

A crucial element in the discovery of VA-K-14 (hydrochloride) was the development of a sensitive and robust bioassay. Researchers utilized a transcription-based TSH-inhibition bioassay. frontiersin.orgnih.gov This assay employed Chinese hamster ovary (CHO) cells that were genetically engineered to stably express the human TSHR. frontiersin.orgfrontiersin.org Furthermore, these cells contained a luciferase reporter gene linked to a cyclic AMP (cAMP) response element (CRE). frontiersin.orgfrontiersin.org

The principle of this assay is that when the TSHR is activated by an agonist like thyroid-stimulating hormone (TSH), it triggers a signaling cascade that increases intracellular cAMP levels. This, in turn, activates the CRE and drives the expression of the luciferase enzyme, producing a measurable light signal. Potential antagonists are identified by their ability to inhibit this TSH-induced luciferase activity.

The assay was optimized for HTS in a 384-well plate format, using bovine TSH as the activator. frontiersin.orgnih.gov This format allows for the rapid screening of a large number of compounds.

Screening Library Composition and Hit Identification Criteria

A diverse chemical library of approximately 80,000 to 80,328 compounds was screened to identify potential TSHR antagonists. frontiersin.orgnih.gov These compounds were tested at a final concentration of 16.7 μM. frontiersin.orgnih.gov

The primary criterion for identifying a "hit" was a compound that demonstrated a mean signal threshold of at least 50% inhibition of the TSH-stimulated response. frontiersin.orgnih.gov This initial screening yielded 450 positive hits, resulting in a hit ratio of 0.56%. frontiersin.orgnih.gov

Secondary Confirmation Screening Protocols

To eliminate false positives and confirm the specificity of the identified hits, a secondary confirmation screening was performed. frontiersin.orgnih.gov The 450 initial hits were tested for their ability to inhibit the signal generated by both TSH and forskolin (B1673556). frontiersin.orgnih.gov Forskolin is a direct activator of adenylyl cyclase, the enzyme responsible for producing cAMP. frontiersin.orgnih.gov

A true TSHR antagonist would inhibit the TSH-induced signal but not the forskolin-induced signal, as it acts upstream of adenylyl cyclase at the receptor level. frontiersin.orgnih.gov Molecules that inhibited the TSH signal by more than 50% but had minimal to no effect on the forskolin signal were considered specific TSHR inhibitors. nih.gov Through this rigorous secondary screening, VA-K-14 was confirmed as a specific candidate antagonist for the TSHR. frontiersin.orgnih.gov

Assessment of In Vitro Antagonistic Potency of VA-K-14 (hydrochloride)

Following its identification and confirmation, the in vitro antagonistic potency of VA-K-14 (hydrochloride) was quantitatively assessed.

Determination of Half Maximal Inhibitory Concentration (IC50) against TSH-Stimulated Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. It represents the concentration of an inhibitor required to reduce the response of an agonist by 50%. For VA-K-14 (hydrochloride), the IC50 value against TSH-stimulated activity was determined to be 12.3 μM. frontiersin.orgnih.govnih.govtargetmol.commedchemexpress.commedchemexpress.eu This indicates the concentration at which VA-K-14 (hydrochloride) effectively blocks half of the stimulatory effect of TSH on its receptor in the in vitro assay system. Another study reported a similar IC50 of 5.614 μM. nih.gov

Molecular Mechanism of Action of Va K 14 Hydrochloride

Computational Modeling and In Silico Docking Studies of TSHR Binding

To understand the inhibitory mechanism of VA-K-14, in silico docking studies have been crucial. These studies have utilized a homology model of the TSHR transmembrane domain to predict the binding mode and identify key interaction points. nih.govfrontiersin.org

The three-dimensional structure of the TSHR-TMD used for docking studies was developed through homology modeling. nih.govfrontiersin.org This computational technique constructs a model of a target protein based on the known structure of a homologous protein. In this case, the rhodopsin crystal structure served as a template, a common practice for modeling GPCRs due to their structural similarities. nih.govfrontiersin.org The process involves aligning the amino acid sequence of the TSHR-TMD with that of the template, followed by building the 3D coordinates of the backbone and side chains. To refine the model, particularly the less conserved loop regions, Monte Carlo simulations have been employed. frontiersin.org This results in a well-verified structural model of the TSHR-TMD that can be used for virtual screening and docking of small molecules like VA-K-14. nih.gov

In silico docking analyses have predicted that VA-K-14 lodges itself within a hydrophobic pocket formed by the transmembrane helices of the TSHR. nih.govfrontiersin.org Within this pocket, the molecule is predicted to form both polar and non-polar contacts with several key amino acid residues. nih.gov These interactions are critical for its antagonistic activity. The specific residues identified as contact points for VA-K-14 are detailed in the table below. nih.govresearchgate.net

| Interacting Residue | Location within TSHR |

| Tryptophan 488 (W488) | Extracellular Loop 1 (ECL1) |

| Valine 664 (V664) | Transmembrane Helix 7 (TMH7) |

| Asparagine 483 (N483) | Extracellular Loop 1 (ECL1) |

| Leucine 468 (L468) | Transmembrane Helix 2 (TMH2) |

| Threonine 500 (T500) | Transmembrane Helix 3 (TMH3) |

The interaction with Tryptophan 488 is noteworthy as this residue is implicated in a naturally occurring inactivating mutation of the TSHR. nih.gov Furthermore, Valine 664 in helix 7 is known to be a critical partner with Isoleucine 568 on ECL2, contributing to the stabilization of the receptor's conformation. nih.gov The contact residues for VA-K-14 differ from those identified for TSHR agonists, highlighting the distinct mechanism of this antagonist. nih.gov

| Hydrophobic Contact Location | Interacting Residue |

| Extracellular Loop 1 (ECL1) | Tryptophan 488 (W488) |

| Transmembrane Helix 7 (TMH7) | Valine 664 (V664) |

Allosteric Modulation and Conformational Stabilization of TSHR

VA-K-14 acts as an allosteric modulator, meaning it binds to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand, TSH. oup.comnih.gov This allosteric binding influences the receptor's conformation and its ability to signal.

It is hypothesized that VA-K-14, by binding within the hydrophobic pocket of the TSHR-TMD, stabilizes the receptor in an inactive or "off" conformation. oup.com This prevents the conformational changes that are necessary for receptor activation and subsequent intracellular signaling, even in the presence of TSH or stimulating autoantibodies. biorxiv.org This mechanism of action is consistent with its role as a negative allosteric modulator. nih.gov The binding of VA-K-14 within the transmembrane domains is thought to directly interfere with the signal transduction from the extracellular domain to the intracellular G-protein coupling domains. oup.comjst.go.jp

Cellular and Biochemical Effects of Va K 14 Hydrochloride in in Vitro Systems

Inhibition of TSH-Stimulated Intracellular Signaling Cascades

VA-K-14 (hydrochloride) directly counteracts the cellular responses triggered by TSH binding to its receptor. This inhibition is primarily observed in the modulation of key intracellular second messengers and their downstream signaling networks. The compound was identified through a high-throughput screening of approximately 80,000 compounds for inhibitory action against TSH stimulation. medkoo.commedchemexpress.com

The hallmark of TSHR activation is the generation of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger. oup.com Research has conclusively shown that VA-K-14 is a potent inhibitor of TSH-stimulated cAMP production. medkoo.comresearchgate.net In studies using Chinese Hamster Ovary (CHO) cells stably expressing the human TSHR (TSHR-CHO), VA-K-14 demonstrated a dose-dependent inhibition of cAMP generation induced by bovine TSH. medkoo.com

The compound exhibits a half-maximal inhibitory concentration (IC₅₀) of 12.3 µM. medkoo.commedchemexpress.com In specificity analyses, while VA-K-14 produced significant inhibition of the TSHR, it showed only minor inhibitory effects on the homologous follicle-stimulating hormone receptor (FSHR) and luteinizing hormone/chorionic gonadotropin receptor (LH/CGr), indicating its specificity as a TSHR antagonist. medkoo.com At a concentration of 10 µM, VA-K-14 inhibited TSH-induced signaling by 75%, compared to only 10-15% inhibition for hCG and FSH-stimulated signaling in their respective cell lines. nih.govresearchgate.net

Table 1: Inhibitory Activity of VA-K-14 (hydrochloride) on TSH-Stimulated cAMP Production

| Parameter | Value | Cell System | Source |

|---|---|---|---|

| IC₅₀ | 12.3 µM | TSHR-CHO Cells | medkoo.com, medchemexpress.com |

| Max Inhibition | ~75% (at 10 µM) | TSHR-CHO Cells | nih.gov, researchgate.net |

The TSH receptor is a G protein-coupled receptor (GPCR) that, upon activation by TSH, primarily couples to the Gαs subunit. oup.com This coupling activates adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. medkoo.com The documented ability of VA-K-14 to block TSH-stimulated cAMP generation is a direct consequence of its interference with the Gαs-coupled signaling cascade. medkoo.comnih.gov By preventing the effective signaling of the activated TSHR, VA-K-14 functionally antagonizes the entire Gαs-mediated pathway, which is central to thyroid hormone synthesis and secretion. oup.com The screening process for VA-K-14 confirmed its specificity by showing it did not inhibit forskolin-induced cAMP production, indicating that the compound acts at the receptor level and not on downstream components of the pathway like adenylyl cyclase itself. medkoo.commedchemexpress.com

In addition to the primary Gαs pathway, the TSHR can also couple to Gαq proteins, particularly at higher concentrations of TSH. nih.govnih.gov Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for activating downstream effectors such as Protein Kinase C (PKC) and influencing pathways involving Akt (Protein Kinase B). nih.gov While the Gαq pathway is a known component of TSHR signaling, the specific effects of VA-K-14 (hydrochloride) on this signaling branch have not been reported in the reviewed scientific literature. The characterization studies for VA-K-14 focused on its potent antagonism of the Gαs/cAMP pathway. medkoo.comnih.gov

The Extracellular Signal-Regulated Kinase (ERK) pathway, a subset of the mitogen-activated protein kinase (MAPK) cascade, is another important downstream target of TSHR signaling involved in cell proliferation and differentiation. nih.govthieme-connect.com TSHR can activate ERK through mechanisms dependent on both the Gαs/cAMP/PKA and Gαq/PKC pathways. thieme-connect.com Despite the relevance of ERK activation in TSHR-mediated cellular events, there is no available data from the reviewed literature on the direct impact or inhibitory effect of VA-K-14 (hydrochloride) on TSH-stimulated ERK pathway activity.

Abrogation of Autoantibody-Mediated TSHR Activation

A key pathological feature of Graves' disease is the production of thyroid-stimulating autoantibodies (TSAbs or TRAbs) that, like TSH, bind to and activate the TSHR, leading to hyperthyroidism. medkoo.comnih.gov A critical measure of a TSHR antagonist's therapeutic potential is its ability to block this pathological activation.

VA-K-14 (hydrochloride) has been demonstrated to be effective at inhibiting TSHR activation caused by autoantibodies from patients with Graves' disease. medkoo.commedchemexpress.com In in vitro experiments using TSHR-CHO cells, preincubation with 10 µM of VA-K-14 resulted in the inhibition of TSHR stimulation by a panel of sera from Graves' disease patients. medkoo.com

Furthermore, VA-K-14 was shown to effectively inhibit the signaling induced by the potent human monoclonal stimulating antibody M22, a well-characterized autoantibody used to mimic Graves' disease in experimental models. medkoo.com This demonstrates that VA-K-14 can antagonize the receptor regardless of whether the stimulus is the natural ligand (TSH) or a pathogenic autoantibody. medkoo.comnih.gov

Table 2: Effect of VA-K-14 on TSHR Activation by Stimulating Antibodies

| Stimulus | Effect of VA-K-14 (10 µM) | Cell System | Source |

|---|---|---|---|

| Graves' Disease Patient Sera | Inhibition of TSHR stimulation | TSHR-CHO Cells | medkoo.com |

| Monoclonal Antibody (M22) | Inhibition of TSHR stimulation | TSHR-CHO Cells | medkoo.com |

Blockade of Monoclonal TSHR-Stimulating Antibodies (e.g., M22, MS1)

VA-K-14 (hydrochloride) has demonstrated efficacy in blocking the action of monoclonal antibodies that stimulate the thyroid-stimulating hormone receptor (TSHR). nih.gov Research has shown that this small molecule antagonist can inhibit the activity of well-characterized human and hamster monoclonal stimulating antibodies, M22 and MS-1, respectively. nih.gov

In a study utilizing CHO-TSHR-luciferase cells, VA-K-14 exhibited a dose-dependent inhibition of both M22 and MS-1. nih.gov The concentration of M22 used for stimulation was 1.5 µg, and for MS-1, it was 15 µg. nih.gov Furthermore, VA-K-14 was able to inhibit TSHR stimulation by sera from patients with Graves' disease, indicating its potential to counteract the pathogenic antibodies responsible for the hyperthyroidism in this condition. nih.gov While the degree of inhibition varied among the 14 different patient sera tested, all were inhibited to some extent by 10 μM of VA-K-14. nih.gov

The inhibitory action of VA-K-14 is specific to the TSHR. Studies have shown that while it significantly inhibits TSH-induced cyclic AMP (cAMP) generation, it has negligible effects on the signaling of other related receptors, such as the luteinizing hormone/chorionic gonadotropin receptor (LH/hCG-R) and the follicle-stimulating hormone receptor (FSHR). frontiersin.org This specificity highlights its targeted mechanism of action against the TSHR. The IC₅₀ of VA-K-14 for TSHR inhibition has been determined to be 12.3 μM. nih.govmedchemexpress.commedchemexpress.com

The development and characterization of monoclonal antibodies to the TSHR, such as the stimulating antibodies M22 and MS-1, and blocking antibodies like K1-70 and TAb-8, have been instrumental in understanding the nuances of TSHR signaling. researchgate.netfrontiersin.org These tools have allowed for detailed investigations into how different antibodies can uniquely influence receptor signaling pathways, sometimes differing from the effects of the natural ligand, TSH. researchgate.net The ability of VA-K-14 to counteract the effects of stimulating antibodies like M22 and MS-1 underscores its potential as a specific antagonist of pathological TSHR activation. nih.gov

Table 1: Inhibition of Monoclonal TSHR-Stimulating Antibodies by VA-K-14 (hydrochloride)

| Antibody | Type | Species of Origin | Effect of VA-K-14 | Reference |

|---|---|---|---|---|

| M22 | Stimulating | Human | Dose-dependent inhibition | nih.gov |

| MS-1 | Stimulating | Hamster | Dose-dependent inhibition | nih.gov |

This table is interactive. Click on the headers to sort the data.

Modulation of Thyroid Hormone Synthesis-Related Gene Expression and Function in Cellular Models

VA-K-14 (hydrochloride) has been utilized as a reference chemical to validate the functionality of advanced in vitro models, specifically 3D human thyroid microtissues. nih.gov These organotypic models are designed to more accurately recapitulate the physiological architecture and function of the human thyroid gland compared to traditional 2D cell cultures. nih.govfrontiersin.orgnih.gov

In these 3D culture systems, primary human thyroid cells self-assemble into microtissues that exhibit key characteristics of thyroid follicles, including the production of thyroglobulin (TG) and the synthesis of thyroxine (T4) in response to TSH stimulation. nih.govfrontiersin.orgnih.gov The suitability of these models for screening potential thyroid-disrupting chemicals is assessed using compounds with known mechanisms of action. nih.govresearchgate.netresearchgate.net VA-K-14, as a known TSHR antagonist, serves as a crucial tool in these validation studies. nih.govresearchgate.netresearchgate.net

When introduced into the 3D microtissue culture, VA-K-14 is expected to antagonize the TSHR, thereby inhibiting the downstream processes of thyroid hormone synthesis. nih.gov This allows researchers to confirm that the model system responds appropriately to TSHR blockade. The use of such well-characterized inhibitors helps to establish the reliability and predictive capacity of these advanced in vitro platforms for hazard identification of potential endocrine-disrupting chemicals. nih.gov

The synthesis of thyroid hormones is critically dependent on the expression of several key genes, including thyroglobulin (TG) and thyroid peroxidase (TPO). Thyroglobulin serves as the protein scaffold for hormone synthesis, while TPO is the enzyme that catalyzes the iodination and coupling of tyrosine residues on TG. The transcription of both TG and TPO genes is primarily regulated by TSH.

As a TSHR antagonist, VA-K-14 is expected to inhibit the TSH-mediated signaling pathways that lead to the transcription of these genes. In 3D human thyroid microtissue models, TSH stimulation leads to a significant, concentration-dependent increase in both TG and TPO mRNA levels. nih.gov The introduction of a TSHR antagonist like VA-K-14 would, therefore, be predicted to suppress this TSH-induced gene expression. This inhibitory effect on TG and TPO transcription is a key indicator of the compound's antagonistic activity at the TSHR and its potential to disrupt thyroid hormone synthesis at the genetic level. Studies have shown that bacterial lipopolysaccharide (LPS) can also influence TSH-induced TG gene expression at the transcriptional level in rat thyroid cell lines. oup.com

The sodium-iodide symporter (NIS), encoded by the SLC5A5 gene, is another critical component of thyroid hormone synthesis, responsible for the active transport of iodide from the bloodstream into thyroid follicular cells. thno.org The expression of the NIS gene is also under the positive regulation of TSH. nih.gov

In 3D human thyroid microtissue models, the expression of SLC5A5 (NIS) mRNA is primarily detected when the culture is stimulated with TSH. nih.gov This demonstrates the TSH-dependency of NIS expression in this physiologically relevant in vitro system. Consequently, as a TSHR antagonist, VA-K-14 would be expected to inhibit the TSH-induced expression of NIS mRNA. By blocking the initial signal from TSH, VA-K-14 would downregulate the transcription of the gene responsible for iodide uptake, a crucial first step in thyroid hormone production.

Reduced NIS expression is a characteristic feature of "cold" thyroid nodules, which have low thyroid hormone synthesis. nih.gov Studies have shown significantly reduced NIS mRNA levels in these nodules compared to surrounding healthy tissue. nih.gov The ability to modulate NIS expression is a key area of research, with various agents being investigated for their potential to enhance NIS expression in thyroid and breast cancer to improve radioiodine therapy. nih.govbioscientifica.com The inhibitory effect of VA-K-14 on TSH-stimulated NIS mRNA expression in functional thyroid models further solidifies its role as a TSHR antagonist and a valuable tool for studying the regulation of thyroid hormone synthesis.

Table 2: Gene Expression Modulated by TSH and Antagonized by VA-K-14 (hydrochloride)

| Gene | Protein Product | Function in Thyroid | Effect of TSH Stimulation | Predicted Effect of VA-K-14 | Reference |

|---|---|---|---|---|---|

| TG | Thyroglobulin | Scaffold for hormone synthesis | Increased mRNA transcription | Decreased mRNA transcription | nih.gov |

| TPO | Thyroid Peroxidase | Iodination and coupling of tyrosines | Increased mRNA transcription | Decreased mRNA transcription | nih.gov |

| SLC5A5 | Sodium-Iodide Symporter (NIS) | Active iodide uptake | Increased mRNA transcription | Decreased mRNA transcription | nih.gov |

This table is interactive. Click on the headers to sort the data.

Receptor Selectivity and Specificity Profiling of Va K 14 Hydrochloride

Differentiation from Other Glycoprotein (B1211001) Hormone Receptors

The glycoprotein hormone receptor family, which includes the TSHR, also comprises the follicle-stimulating hormone receptor (FSHR) and the luteinizing hormone/chorionic gonadotropin receptor (LHCGR). nih.gov Due to the homologous nature of the transmembrane domains within this receptor family, assessing the specificity of a TSHR antagonist like VA-K-14 is crucial. frontiersin.org

Assessment of Interactions with Follicle-Stimulating Hormone Receptor (FSHR)

Studies on the specificity of VA-K-14 have shown that while it is a potent inhibitor of the TSHR, it exhibits some minor off-target effects. Specifically, VA-K-14 has been observed to cause a minor degree of inhibition (approximately 10-15%) of follicle-stimulating hormone (FSH) signaling in cells expressing the FSHR. frontiersin.orgnih.gov This minor antagonism was observed at the highest effective concentrations of VA-K-14. frontiersin.orgnih.gov This suggests that while VA-K-14 is largely selective for the TSHR, some cross-reactivity with the FSHR can occur. frontiersin.orgnih.gov

Evaluation of Interactions with Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR)

Similar to its interaction with the FSHR, VA-K-14 has demonstrated a minor inhibitory effect on the LHCGR. In cells expressing the LHCGR, VA-K-14 showed a modest inhibition of approximately 10-15% against human chorionic gonadotropin (hCG)-induced signaling at high concentrations. frontiersin.orgnih.gov This finding further underscores the challenge of achieving absolute specificity among the closely related glycoprotein hormone receptors. frontiersin.org Despite this, the primary antagonistic activity of VA-K-14 remains significantly directed towards the TSHR. nih.gov

Comparative Analysis with Structurally Related and Dissimilar TSHR Antagonists

To better understand the pharmacological profile of VA-K-14, it is useful to compare it with other known TSHR antagonists, such as ANTAG-3 and S37a. These comparisons highlight differences in their functional mechanisms and selectivity.

Functional and Mechanistic Comparison with ANTAG-3 and S37a

VA-K-14, ANTAG-3, and S37a are all small-molecule allosteric inhibitors of the TSHR, yet they exhibit distinct characteristics. nih.gov

ANTAG-3: Functionally, both VA-K-14 and ANTAG-3 inhibit TSH-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production. nih.govnih.gov Although they produce similar degrees of inhibition at concentrations between 1 and 100 μM, a comparison of their dose-response curves reveals a significant difference in their inhibitory characteristics. nih.gov Mechanistically, it is believed that both VA-K-14 and ANTAG-3 bind within a hydrophobic pocket in the transmembrane domain of the TSHR, stabilizing it in an inactive conformation. nih.gov However, the significant difference in their dose-response relationships suggests that they likely bind to different residues within this pocket. nih.gov In fact, combining the two antagonists did not lead to an enhanced inhibitory effect, implying that while their binding sites are different, they may induce a similar conformational change in the receptor. nih.gov Unlike the more selective S37a, ANTAG-3 shows no inhibition of FSHR or LHCGR signaling. nih.gov

S37a: S37a is noted for being a highly selective TSHR antagonist. nih.govtargetmol.com Unlike VA-K-14, which shows some minor antagonism of FSH signaling, S37a does not appear to antagonize the FSHR or LHCGR. nih.govnih.gov This enhanced specificity is attributed to its unique binding site. Elegant structural studies have indicated that S37a binds to a novel allosteric site located in the juxta-membrane region of the TSHR, between the C-terminal end of the extracellular domain and the first extracellular loop. nih.govnih.gov This is distinct from the proposed binding site of VA-K-14 within the transmembrane hydrophobic pocket. nih.gov All three compounds—VA-K-14, ANTAG-3, and S37a—inhibit cAMP production in the micromolar range. nih.gov

Table 1: Comparison of TSHR Antagonists

| Feature | VA-K-14 (hydrochloride) | ANTAG-3 | S37a |

|---|---|---|---|

| Primary Target | TSHR | TSHR | TSHR |

| IC50 | 12.3 μM medchemexpress.commedkoo.com | Not specified | Not specified |

| FSHR Interaction | Minor antagonism frontiersin.orgnih.gov | No inhibition nih.gov | No antagonism nih.gov |

| LHCGR Interaction | Minor inhibition frontiersin.orgnih.gov | No inhibition nih.gov | No antagonism nih.gov |

| Binding Site | Hydrophobic pocket in transmembrane domain nih.gov | Hydrophobic pocket in transmembrane domain nih.gov | Juxta-membrane region between ECD and ECL1 nih.govnih.gov |

| Structural Class | Indole-thiazole derivative nih.gov | Not specified | Not specified |

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| VA-K-14 (hydrochloride) | |

| ANTAG-3 |

Structure Activity Relationship Sar Studies of Va K 14 Hydrochloride and Analogues

Systematic Exploration of Chemical Modifications and Resultant TSHR Antagonistic Potency

VA-K-14, chemically known as N-methyl-4-(2-phenyl-1H-indol-3-yl)-thiazole-2-amine, was identified through a high-throughput screening of a diverse library of approximately 80,000 compounds. nih.govconsensus.app The screening assay utilized a transcription-based TSH-inhibition bioassay with a positive hit criterion of ≥50% inhibition of control TSH stimulation. nih.govconsensus.app This initial screen yielded 450 positive hits, which were then subjected to a secondary confirmation screen against both TSH and forskolin (B1673556) to ensure specificity for the TSHR. From this process, VA-K-14 emerged as a specific TSHR antagonist with an IC50 of 12.3 µM. nih.govconsensus.app

While the initial discovery of VA-K-14 was a significant step, detailed and systematic SAR studies involving the synthesis and evaluation of a series of its analogues have not been extensively reported in publicly available scientific literature. Such studies would typically involve modifications of the core indole (B1671886), thiazole (B1198619), and phenyl rings, as well as the N-methyl group, to probe the effects of these changes on antagonistic potency.

The initial screening that identified VA-K-14 also highlighted other compounds, though they were not pursued as lead candidates due to lower specificity or higher cytotoxicity. For instance, the dose-response curves indicated that compared to molecules L13, F9, or D22, VA-K-14 (referred to as K14 in the initial stages) demonstrated a significant inhibition of TSH with negligible inhibition of forskolin (FSK) and low cytotoxicity. nih.gov

Specificity analysis revealed that VA-K-14 exhibited more than 40% inhibition of TSHR-expressing cells, while showing only minor inhibition (approximately 10–15%) against cells expressing the homologous human chorionic gonadotropin/luteinizing hormone (hCG/LH) and follicle-stimulating hormone (FSH) receptors. nih.gov This suggests that the chemical scaffold of VA-K-14 possesses features that allow for a degree of selectivity towards the TSHR over other glycoprotein (B1211001) hormone receptors.

A comprehensive SAR study would involve the generation of a data table of VA-K-14 analogues and their corresponding TSHR antagonistic potencies. However, due to the lack of published data on such a systematic exploration, a detailed data table cannot be constructed at this time. Future research in this area would be invaluable for elucidating the full SAR landscape of this compound class.

Table 1: Comparative Inhibitory Activity of Lead Compounds from Initial Screening

| Compound | TSH Inhibition | Forskolin (FSK) Inhibition | Cytotoxicity |

| VA-K-14 (K14) | 30-40% | Negligible | Low |

| L13 | Significant | Significant | Higher |

| F9 | Significant | Significant | Higher |

| D22 | Significant | Significant | Higher |

This table is based on the initial dose-response curve comparisons that led to the selection of VA-K-14 as the lead antagonist. nih.gov

Identification of Key Pharmacophore Features Essential for TSHR Binding and Activity

In silico docking studies have provided significant insights into the key pharmacophore features of VA-K-14 that are essential for its binding to and antagonism of the TSHR. These computational models suggest that VA-K-14 acts as an allosteric modulator, binding to a hydrophobic pocket within the transmembrane domain (TMD) of the TSHR. nih.gov

The putative binding site is formed by residues from several transmembrane helices (TMHs) and extracellular loops (ECLs). The key interacting residues identified through docking analysis include:

Asparagine 483 (Asn 483) and Tryptophan 488 (Trp 488) in ECL1.

Leucine 468 (Leu 468) on TMH2.

Threonine 500 (Thr 500) on TMH3.

Valine 664 (Val 664) on TMH7. nih.gov

The interaction with Trp 488 is noteworthy as this residue is implicated in a naturally occurring inactivating mutation of the TSHR. Furthermore, the contact with Val 664 in TMH7 is considered critical for the stabilization of the receptor conformation. nih.gov

Based on these interactions, a pharmacophore model for TSHR antagonists of the VA-K-14 class can be proposed. The essential features would include:

A hydrophobic core formed by the indole and phenyl rings, which can engage in hydrophobic interactions within the TMD pocket.

Hydrogen bond acceptors and/or donors on the thiazole and amine moieties that can interact with polar residues like Asn 483 and Thr 500.

A specific spatial arrangement of these features that allows the molecule to fit snugly within the allosteric binding site and make contact with the key residues mentioned above.

The N-methyl-4-(2-phenyl-1H-indol-3-yl)-thiazole-2-amine structure of VA-K-14 fulfills these requirements, providing a scaffold for the design of new antagonists with potentially improved affinity and efficacy.

Advanced Methodologies in Va K 14 Hydrochloride Research

Utilization of Specialized TSHR-Expressing Cell Lines (e.g., CHO-TSHr, HEK293-TSHR) for Functional Assays

The foundation of in vitro research on TSHR modulators like VA-K-14 lies in the use of engineered cell lines that stably express the human TSH receptor. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose due to their robustness and ease of culture and transfection. nih.gov

These specialized cell lines, such as CHO-TSHr and HEK293-TSHR, provide a consistent and reproducible system to study the specific effects of compounds on the receptor without the confounding variables present in more complex primary cells. nih.govnih.gov For instance, the initial high-throughput screening that led to the discovery of VA-K-14 utilized a CHO cell line stably expressing the human TSHR. nih.govfrontiersin.org These cells serve as a biological tool to measure the functional consequences of ligand binding, such as the inhibition of TSH-stimulated signaling pathways. nih.gov The specificity of VA-K-14 was confirmed by testing its activity in these TSHR-expressing cells versus cell lines expressing related receptors like the Luteinizing Hormone/Choriogonadotropin Receptor (LH/CGr) and Follicle-Stimulating Hormone Receptor (FSHr), where it showed significantly less inhibitory effect. nih.govresearchgate.net

Below is a table summarizing the application of these cell lines in TSHR research.

Table 1: Application of TSHR-Expressing Cell Lines| Cell Line | Parent Cell Line | Key Application in VA-K-14 Research | References |

|---|---|---|---|

| CHO-TSHr | Chinese Hamster Ovary (CHO) | Primary high-throughput screening for TSHR antagonists; Functional assays for TSH inhibition. | nih.govfrontiersin.orgnih.gov |

| HEK293-TSHR | Human Embryonic Kidney 293 (HEK293) | Secondary functional assays; Measurement of persistent cAMP signaling; Validation of antagonist activity. | nih.govnih.govresearchgate.netnih.gov |

Reporter Gene Assays (e.g., Luciferase-Tagged CRE Response Element) for Receptor Activity Assessment

Reporter gene assays are a powerful tool for quantifying receptor activation and are particularly well-suited for high-throughput screening. nih.govpromega.com This methodology was central to the identification of VA-K-14. frontiersin.org The assay is built upon the primary signaling pathway of the TSHR, a G-protein coupled receptor (GPCR) that signals through the Gsα subunit to activate adenylyl cyclase. nih.govpcbis.fr

This activation leads to an increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP). pcbis.fr The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB binds to a specific DNA sequence known as the cAMP Response Element (CRE) located in the promoter region of target genes. nih.govcreative-bioarray.com

In the reporter assay system, cells (like the CHO-TSHr line) are engineered to contain a genetic construct where a CRE is linked to a reporter gene, such as firefly luciferase. nih.govfrontiersin.org When the TSHR is activated by an agonist like TSH, the resulting signaling cascade drives the transcription of the luciferase gene. The amount of light produced by the luciferase enzyme upon addition of its substrate is directly proportional to the level of receptor activation. nih.govpromega.com Conversely, an antagonist like VA-K-14 inhibits this TSH-induced signal, leading to a measurable decrease in luminescence. frontiersin.org This sensitive and quantifiable readout allowed for the rapid screening of large chemical libraries to find specific TSHR inhibitors. nih.govfrontiersin.org

Advanced Computational Chemistry Techniques for Molecular Interaction Analysis

To elucidate how VA-K-14 interacts with the TSHR at a molecular level, advanced computational chemistry techniques are employed. Since obtaining a crystal structure of a small molecule bound to a GPCR is challenging, homology modeling and molecular docking simulations provide critical insights. frontiersin.orgnih.gov

Researchers constructed a homology model of the TSHR's transmembrane domain (TMD), often using the known structure of a related GPCR like rhodopsin as a template. frontiersin.orgnih.gov Using this 3D model, in silico docking studies were performed to predict the binding pose of VA-K-14 within the receptor. frontiersin.orgnih.gov These simulations suggested that VA-K-14, like other small molecule TSHR ligands, binds within a hydrophobic pocket formed by the transmembrane helices. frontiersin.orgresearchgate.net

The docking analysis for VA-K-14 identified specific amino acid residues crucial for its interaction. The molecule was predicted to make contact with residues in extracellular loop 1 and several transmembrane helices, thereby stabilizing an inactive conformation of the receptor and preventing its activation by TSH. nih.govresearchgate.net Molecular dynamics simulations can further refine these models to evaluate the stability of the predicted ligand-receptor complex over time. nih.gov

Table 2: Predicted Molecular Interactions of VA-K-14 with TSHR

| TSHR Structural Element | Interacting Residue | Reference |

|---|---|---|

| Extracellular Loop 1 (ECL1) | Asparagine 483 (N483) | researchgate.net |

| Extracellular Loop 1 (ECL1) | Tryptophan 488 (W488) | nih.govresearchgate.net |

| Transmembrane Helix 2 (TMH2) | Leucine 468 (L468) | researchgate.net |

| Transmembrane Helix 3 (TMH3) | Threonine 500 (T500) | researchgate.net |

| Transmembrane Helix 7 (TMH7) | Valine 664 (V664) | nih.govresearchgate.net |

Techniques for Measuring Intracellular Second Messengers (e.g., cAMP ELISA)

A direct method to quantify the functional effect of a TSHR antagonist is to measure the concentration of the intracellular second messenger, cAMP. nih.goveuropa.eu The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for this purpose. genscript.com

The cAMP ELISA is typically a competitive immunoassay. researchgate.netabcam.com In this format, cAMP from a cell lysate (the sample) competes with a fixed amount of enzyme-labeled cAMP (the conjugate) for binding to a limited number of anti-cAMP antibody sites, which are often immobilized on a microplate. genscript.comabcam.com After an incubation period, unbound reagents are washed away. A substrate is then added, which is converted by the enzyme on the bound conjugate into a measurable signal (e.g., colorimetric). genscript.comresearchgate.net

The intensity of the signal is inversely proportional to the concentration of cAMP in the original sample. genscript.com High levels of cAMP in the cell lysate will outcompete the labeled cAMP, resulting in less bound conjugate and a weaker signal. In the context of VA-K-14 research, this assay is used to generate dose-response curves. TSHR-expressing cells are stimulated with TSH in the presence of varying concentrations of VA-K-14. The ability of VA-K-14 to inhibit TSH-induced cAMP production is then quantified, allowing for the determination of its potency, often expressed as an IC50 value (the concentration of antagonist required to inhibit 50% of the maximal agonist response). frontiersin.orgnih.gov The reported IC50 for VA-K-14 is 12.3 μM. frontiersin.orgnih.govmedchemexpress.com

Future Research Directions and Unresolved Questions for Va K 14 Hydrochloride

Comprehensive Elucidation of VA-K-14 (hydrochloride)'s Influence on TSHR-Mediated Intracellular Signaling Networks

The TSHR is known to be a promiscuous receptor, capable of engaging multiple G protein pathways and non-G protein signaling cascades, including β-arrestin recruitment. nih.gov Current research has established that VA-K-14 is an antagonist that inhibits the Gs-protein-mediated cyclic adenosine (B11128) monophosphate (cAMP) pathway, which is the predominant signal initiated by the TSHR. nih.govnih.gov It was identified and confirmed as a TSHR-specific antagonist by its ability to inhibit TSH-induced cAMP generation without affecting post-receptor activators like forskolin (B1673556). nih.govnih.gov

However, the influence of VA-K-14 on other significant signaling pathways remains largely unexplored. The TSHR can also signal through Gq, leading to inositol (B14025) 1,4,5-trisphosphate (IP3) generation, and can activate β-arrestin pathways which are involved in distinct cellular responses. nih.gov A critical unresolved question is whether VA-K-14 acts as a universal antagonist for all TSHR-mediated signaling or if it exhibits bias, preferentially inhibiting certain pathways while leaving others unaffected. Such biased antagonism could have significant therapeutic implications, potentially allowing for the selective blockade of pathological signaling while preserving physiological functions. nih.gov

Future investigations should, therefore, focus on a comprehensive characterization of VA-K-14's effects on the full spectrum of TSHR signaling.

Table 1: Proposed Research on TSHR Signaling Pathways

| Signaling Pathway | Current Knowledge for VA-K-14 | Future Research Objective |

| Gαs / cAMP | Confirmed inhibitory action nih.gov | Quantify the degree of inhibition on basal vs. ligand-stimulated activity. |

| Gαq / IP3 | Unknown | Investigate if VA-K-14 blocks TSH- or TSAb-mediated IP3 production. |

| β-arrestin 1/2 | Unknown | Determine if VA-K-14 affects β-arrestin recruitment and downstream signaling (e.g., ERK activation). nih.gov |

| Non-G protein pathways | Unknown | Explore effects on other pathways, such as those involving NF-κB activation. nih.gov |

Detailed Investigation of Binding Thermodynamics and Kinetics with TSHR

In silico docking studies have provided a theoretical model for the interaction between VA-K-14 and the TSHR. nih.gov These models suggest that VA-K-14, a hydrophobic molecule, binds to a pocket within the transmembrane domain (TMD) of the receptor. nih.gov This binding is hypothesized to stabilize an inactive conformation of the receptor, functioning as a negative allosteric modulator (NAM). nih.gov The putative contact residues identified include Asparagine 483, Tryptophan 488, Leucine 468, Threonine 500, and Valine 664. nih.gov

While this docking model is a valuable starting point, it is a computational prediction. There is a notable absence of empirical data on the binding thermodynamics and kinetics. Key unresolved questions include the actual binding affinity (Kd), the association (kon) and dissociation (koff) rate constants, and the thermodynamic drivers (enthalpy vs. entropy) of the interaction. This information is crucial for understanding the molecular basis of its antagonist activity and for guiding the rational design of more potent analogues.

Future research should employ biophysical techniques to validate the predicted binding site and quantify the interaction dynamics.

Table 2: Proposed Biophysical Studies for VA-K-14 Binding

| Research Area | Technique Examples | Objective |

| Binding Affinity & Kinetics | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | To empirically measure Kd, kon, koff, and thermodynamic parameters (ΔH, ΔS). |

| Binding Site Validation | Site-Directed Mutagenesis, Photoaffinity Labeling | To confirm the roles of the putative contact residues (W488, V664, etc.) in the binding interaction. nih.gov |

| Structural Analysis | X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM) | To obtain a high-resolution structure of the VA-K-14-TSHR complex to definitively map the binding site. |

Refinement of Receptor Selectivity Profile and Potential Interactions with Other GPCRs

Initial specificity analysis demonstrated that VA-K-14 is significantly more potent at inhibiting the TSHR compared to the homologous glycoprotein (B1211001) hormone receptors for follicle-stimulating hormone (FSHR) and human chorionic gonadotropin/luteinizing hormone (hCG/LHR). nih.gov At a concentration of 10 μM, VA-K-14 inhibited TSH-stimulated signaling by approximately 75%, whereas its inhibition of hCG/LH and FSH receptors was only around 10–15%. nih.gov This suggests a favorable selectivity profile within its immediate receptor family. nih.govnih.gov

However, the broader selectivity profile of VA-K-14 across the wider G-protein coupled receptor (GPCR) superfamily is unknown. Given that GPCRs share structural similarities, particularly in their transmembrane domains, the potential for off-target interactions exists. A comprehensive screening against a panel of diverse GPCRs is a necessary step to fully characterize its selectivity and identify any potential liabilities that could lead to unforeseen side effects. This refinement is essential before the compound can be considered for further development.

Table 3: Current vs. Future Selectivity Profile for VA-K-14

| Receptor Family | Current Data | Future Research Objective |

| Glycoprotein Hormone Receptors | High selectivity for TSHR over FSHR and LH/CGR nih.gov | Confirm selectivity using multiple assay formats and orthologous receptors. |

| Other Class A GPCRs | No data available | Screen against a broad panel (e.g., adrenergic, dopaminergic, serotonergic receptors). |

| Other GPCR Classes (B, C, F) | No data available | Assess for any cross-reactivity with other major GPCR families. |

Strategies for Developing Novel Analogues with Enhanced TSHR Potency and Selectivity

VA-K-14 was identified as a promising lead compound with an IC50 of 12.3 μM. nih.govnih.govmedchemexpress.com While it demonstrates specific antagonism, this micromolar potency is considered modest for a clinical drug candidate, where nanomolar potency is often the goal. nih.gov The unique indole-thiazole structure of VA-K-14, which is dissimilar to other reported TSHR antagonists, provides a novel chemical scaffold for optimization. nih.gov

The development of novel analogues through medicinal chemistry is a critical future direction. The goal of such a program would be to conduct a thorough structure-activity relationship (SAR) study. By systematically modifying different parts of the VA-K-14 molecule—such as the phenyl ring, the indole (B1671886) core, the thiazole (B1198619) linker, and the N-methyl group—researchers can identify the key pharmacophore elements responsible for its activity. nih.gov The insights gained from the in silico docking model and empirical binding studies (as described in section 8.2) would be invaluable in guiding these chemical modifications to enhance both potency and selectivity.

Key strategies would involve:

Potency Enhancement: Modifying functional groups to improve interactions with key residues in the TSHR binding pocket.

Selectivity Improvement: Altering the structure to reduce or eliminate the minor binding observed with FSHR and LHR. nih.gov

Pharmacokinetic Optimization: Fine-tuning physicochemical properties to improve "drug-like" characteristics for potential therapeutic use.

Exploration of VA-K-14 (hydrochloride) as a Research Tool for TSHR Biology Studies

Beyond its therapeutic potential, VA-K-14 is a valuable pharmacological tool for investigating the complex biology of the TSHR. Its ability to specifically inhibit receptor function allows researchers to probe the physiological and pathophysiological roles of TSHR signaling.

A key application is in the study of Graves' disease, an autoimmune disorder caused by stimulating TSHR autoantibodies. nih.gov Studies have already shown that VA-K-14 can inhibit TSHR activation by sera from Graves' disease patients as well as by monoclonal stimulating antibodies like M22 and MS-1. nih.gov This makes VA-K-14 an excellent probe to dissect the mechanisms by which these antibodies activate the receptor and to explore the differential signaling they may elicit compared to the native ligand, TSH.

Furthermore, as a selective antagonist, VA-K-14 can be used in cellular and animal models to delineate the specific contributions of TSHR signaling in various biological processes, distinguishing its effects from those of other potentially confounding receptors. If found to be a biased ligand (as discussed in section 8.1), it would become an even more powerful tool for isolating the functional consequences of specific intracellular signaling pathways (e.g., Gs vs. β-arrestin).

常见问题

Q. What is the molecular mechanism of VA-K-14 (hydrochloride) as a TSH receptor (TSHR) antagonist?

VA-K-14 (hydrochloride) selectively inhibits TSHR signaling by competitively binding to the receptor, thereby blocking TSH-induced cAMP production. Its antagonistic activity is quantified by an IC₅₀ of 12.3 μM, determined via competitive binding assays in transfected HEK-EM293 cells expressing TSHR . Experimental validation involves measuring cAMP levels using luciferase-based reporter systems or radioimmunoassays (RIA) under TSH stimulation, with VA-K-14 pre-incubated to assess inhibition efficacy .

Q. How can researchers experimentally validate the antagonistic activity of VA-K-14 (hydrochloride)?

A standard method involves:

- Cell lines : TSHR-transfected HEK-293 or CHO cells.

- Assay design : Pre-treat cells with VA-K-14 (0–30 μM) for 1 hour, followed by TSH stimulation.

- cAMP quantification : Use ELISA, RIA, or luminescence-based kits to measure cAMP suppression.

- Controls : Include a reference antagonist (e.g., TSHR antagonist S37) and vehicle controls to normalize results. Dose-response curves should confirm IC₅₀ consistency with published values (12.3 μM) .

Q. What experimental parameters are critical for determining VA-K-14’s IC₅₀?

Key factors include:

- Receptor density : Overexpression of TSHR in cell models to ensure detectable signal-to-noise ratios.

- Incubation time : Optimal pre-treatment duration (e.g., 1–2 hours) to allow receptor binding without cytotoxicity.

- TSH concentration : Use EC₈₀ values of TSH (e.g., 1–10 mIU/mL) to ensure maximal receptor activation.

- Data normalization : Express results as % inhibition relative to TSH-only controls .

Advanced Research Questions

Q. How does VA-K-14 (hydrochloride) demonstrate selectivity for TSHR over structurally related receptors (e.g., FSHr, LHCGR)?

VA-K-14 exhibits partial cross-reactivity with FSHr and LHCGR at high concentrations (>10 μM), as shown by its suppression of cAMP in cells expressing these receptors. To confirm selectivity:

- Comparative assays : Test VA-K-14 against FSHr- or LHCGR-transfected cells under identical conditions.

- Structural analysis : Molecular docking studies reveal that VA-K-14 binds to TSHR’s transmembrane domain (TMD), particularly regions 1–7 (highlighted in Figure C of ). Mutagenesis of TSHR TMD residues (e.g., Y666, D633) can validate binding specificity .

Q. How should researchers address contradictions in reported IC₅₀ values for VA-K-14 (hydrochloride)?

Discrepancies may arise from differences in:

- Cell systems : Endogenous vs. overexpressed TSHR models (e.g., primary thyrocytes vs. HEK-293).

- Assay conditions : Variations in TSH potency, incubation time, or cAMP detection methods.

- Normalization strategies : Ensure data are normalized to TSH-only controls, not basal cAMP levels. Replicate experiments using standardized protocols (e.g., WHO TSH reference standards) and include internal controls like ML-109 (TSHR agonist, EC₅₀ = 40 nM) for benchmarking .

Q. What structural features of VA-K-14 (hydrochloride) are critical for TSHR antagonism?

Key determinants include:

- Core scaffold : The benzimidazole moiety interacts with TSHR’s hydrophobic pocket (TMD region 3).

- Substituents : Chlorine atoms at positions 2 and 5 enhance binding affinity by forming halogen bonds with TSHR residues (e.g., F525).

- Hydrochloride salt : Improves solubility for in vitro assays without altering receptor interaction. Structure-activity relationship (SAR) studies using analogs (e.g., ML-109, Org41841) can further elucidate critical pharmacophores .

Q. What in vivo models are appropriate for studying VA-K-14’s efficacy in Graves’ disease (GD) research?

- Animal models : Use TSHR-immunized mice or spontaneous GD models (e.g., HLA-DR3 transgenic mice) to assess VA-K-14’s ability to block thyroid-stimulating immunoglobulins (TSI).

- Endpoints : Measure serum T4/T3 levels, thyroid gland histology, and cAMP in thyroid tissue.

- Dosing : Intraperitoneal administration (1–10 mg/kg/day) with pharmacokinetic profiling to ensure target engagement. Note: VA-K-14’s moderate IC₅₀ may require optimization for in vivo efficacy compared to higher-potency antagonists (e.g., NCGC00229600) .

Methodological Considerations

- Data Reproducibility : Use TSHR-transfected cell lines from validated sources (e.g., ATCC) and adhere to assay protocols from peer-reviewed studies .

- Conflict Resolution : Cross-validate findings with orthogonal methods (e.g., Western blot for phosphorylated CREB alongside cAMP assays) .

- Ethical Compliance : For in vivo studies, follow institutional guidelines for animal welfare and chemical safety (e.g., OSHA-compliant handling as per ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。